molecular formula C18H30N4O3 B4778400 N-(3,4-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea

N-(3,4-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea

Cat. No. B4778400
M. Wt: 350.5 g/mol
InChI Key: WZKASJCVBSNCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea, commonly known as DPPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPPU belongs to the class of urea derivatives and is primarily used as a research tool in the field of pharmacology, biochemistry, and physiology.

Mechanism of Action

The mechanism of action of DPPU is primarily related to its ability to antagonize the α1a-adrenoceptor. The α1a-adrenoceptor is a G protein-coupled receptor that is involved in the regulation of blood pressure and smooth muscle contraction. DPPU binds to the α1a-adrenoceptor and blocks its activation by endogenous agonists, resulting in a decrease in blood pressure and smooth muscle relaxation.
Biochemical and physiological effects:
The biochemical and physiological effects of DPPU are primarily related to its ability to antagonize the α1a-adrenoceptor. DPPU has been shown to decrease blood pressure and induce smooth muscle relaxation in animal models. DPPU has also been shown to modulate the release of neurotransmitters in the central nervous system, indicating its potential role in the regulation of neuronal activity.

Advantages and Limitations for Lab Experiments

The advantages of using DPPU as a research tool are primarily related to its specificity and potency as an α1a-adrenoceptor antagonist. DPPU has been shown to be highly selective for the α1a-adrenoceptor and has a high affinity for the receptor. However, the limitations of using DPPU include its potential toxicity and limited solubility, which may affect its efficacy in certain experimental settings.

Future Directions

There are several potential future directions for the research on DPPU. One potential direction is the investigation of the role of DPPU in the regulation of blood pressure and smooth muscle contraction in human subjects. Another potential direction is the investigation of the potential therapeutic applications of DPPU in the treatment of hypertension and other cardiovascular diseases. Additionally, the potential role of DPPU in the regulation of neuronal activity and the treatment of neurological disorders warrants further investigation.

Scientific Research Applications

DPPU has been extensively used as a research tool in various fields of science. In pharmacology, DPPU has been used as a selective antagonist for the α1a-adrenoceptor, which is implicated in the regulation of blood pressure. DPPU has also been used as a research tool in the field of neuropharmacology to investigate the role of adrenergic receptors in the regulation of the central nervous system.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O3/c1-4-8-21-10-12-22(13-11-21)9-7-19-18(23)20-15-5-6-16(24-2)17(14-15)25-3/h5-6,14H,4,7-13H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKASJCVBSNCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CCNC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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